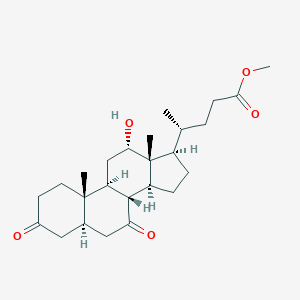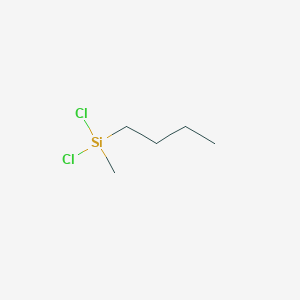
methyl octadeca-8,11-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl octadeca-8,11-diynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from 8,11-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds within a long carbon chain. This structural feature makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
methyl octadeca-8,11-diynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield products like carboxylic acids or ketones.
Reduction: Reduction typically produces alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: Substitution reactions can result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
methyl octadeca-8,11-diynoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid metabolism and membrane dynamics.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8,11-octadecadienoate: Similar in structure but contains double bonds instead of triple bonds.
Methyl 9,12-octadecadiynoate: Another isomer with triple bonds at different positions.
Methyl linoleate: Contains double bonds and is commonly found in natural oils.
Uniqueness
methyl octadeca-8,11-diynoate’s uniqueness lies in its triple bonds, which confer distinct chemical reactivity and physical properties. These features make it particularly valuable in applications requiring specific structural characteristics, such as in the synthesis of advanced materials or in biochemical research.
Eigenschaften
CAS-Nummer |
18202-23-8 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
InChI-Schlüssel |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Synonyme |
8,11-Octadecadiynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















